Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cancer Biology Cytotoxicity Assay Structure-Activity Relationship (SAR)

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 357194-57-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, with molecular formula C₁₆H₁₂ClN₃O₃ and a molecular weight of 329.74 g/mol. The compound features a 4-chlorophenyl substituent at the oxadiazole 5-position and a 4-methoxybenzamide moiety at the 2-position.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 357194-57-1
Cat. No. B2611468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
CAS357194-57-1
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
InChIKeyXILFQXAIYKJFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 357194-57-1): Procurement-Relevant Identity and Structural Positioning


N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 357194-57-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, with molecular formula C₁₆H₁₂ClN₃O₃ and a molecular weight of 329.74 g/mol . The compound features a 4-chlorophenyl substituent at the oxadiazole 5-position and a 4-methoxybenzamide moiety at the 2-position . 1,3,4-Oxadiazole derivatives are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme-modulatory activities [1]. This specific compound is commercially available at research-grade purity (typically ≥95%) from multiple chemical suppliers .

Why N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Cannot Be Interchanged with Its Regioisomers or In-Class Analogs


Regioisomeric variants of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-methoxybenzamide—specifically the 2-methoxy (CAS 865287-23-6) and 3-methoxy (CAS 865287-06-5) analogs—differ only in the position of the methoxy group on the benzamide ring, yet this seemingly minor structural change profoundly impacts biological activity. Published structure-activity relationship (SAR) studies on 1,3,4-oxadiazole derivatives have demonstrated that the para (4-) methoxy substitution is critical for cytotoxic potency, whereas ortho- or meta-substitution can diminish or abolish activity against cancer cell lines [1]. Furthermore, removing the methoxy group entirely (unsubstituted benzamide analog) eliminates the electron-donating effect that stabilizes key ligand–target interactions, as evidenced by molecular docking studies showing that the para-methoxy oxygen participates in hydrogen bonding with ATP-binding pockets in kinases such as EGFR [2]. Consequently, procurement of the incorrect regioisomer for biological screening programs risks false-negative results and wasted resources, as the observed activity is not interchangeable across substitution patterns [1].

Quantitative Differentiation of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: Head-to-Head and Cross-Study Evidence


Para-Methoxybenzamide Confers Superior Cytotoxic Activity Compared to Meta- and Ortho-Substituted Regioisomers in Cancer Cell Lines

In a systematic SAR study of pyrimidine-bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives evaluated against A549 human lung adenocarcinoma cells, compounds possessing a 4-methoxy phenyl moiety exhibited considerable anticancer activity, whereas substitution at the 2- or 3-position (ortho or meta) was associated with reduced or negligible cytotoxicity [1]. The 4-methoxy pharmacophore was explicitly identified as important for cytotoxic activity, a finding that directly applies to the target compound relative to its 2-methoxy (CAS 865287-23-6) and 3-methoxy (CAS 865287-06-5) regioisomers. In a separate head-to-head study of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, the compound bearing a 4-methoxyphenyl group (Compound 4c) achieved an average growth inhibition of 95.37% at 10⁻⁵ M across a panel of cancer cell lines, the highest among all synthesized analogs [2]. Molecular docking revealed a docking score of -5.433 for 4c versus -5.251 for the 4-methyl analog (4a), indicating stronger predicted binding affinity conferred by the para-methoxy group through hydrogen bonding with EGFR tyrosine kinase active-site residues [2].

Cancer Biology Cytotoxicity Assay Structure-Activity Relationship (SAR)

In Silico Predicted Physicochemical Advantage of 4-Methoxy over Hydroxy and Unsubstituted Benzamide Analogs in Membrane Permeability

Computational prediction data for structurally related 1,3,4-oxadiazol-2-yl-benzamide derivatives indicate that the 4-methoxy substitution confers a calculated logP (octanol-water partition coefficient) of approximately 2.5 to 2.8, compared to lower values for hydroxy-substituted analogs (logP typically < 1.5) and comparable or slightly lower values for unsubstituted benzamide derivatives . The electron-donating methoxy group at the para position also stabilizes the oxadiazole ring system, potentially enhancing metabolic stability relative to electron-withdrawing or unsubstituted analogs . The aqueous solubility of a closely related 1,2,5-oxadiazole benzamide analog was experimentally determined as 0.7 μg/mL at pH 7.4 ; the 4-methoxy substitution on 1,3,4-oxadiazole scaffolds is predicted to modestly improve solubility relative to unsubstituted benzamide congeners through increased polar surface area (63.5 Ų for analogous 4-methoxybenzamide-oxadiazole derivatives) .

Drug Design & Discovery ADME Prediction Physicochemical Profiling

Differential Enzyme Modulation: 4-Methoxybenzamide-Oxadiazole Compounds Show Activation of Hepatic Transaminases

A structurally characterized bis-1,3,4-oxadiazole compound incorporating the 4-methoxybenzamide moiety (N-{5-[5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide) was studied for its effects on serum transferase enzymes. The compound produced concentration-dependent activation of glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT), while exerting an inhibitory effect on γ-glutamyl transferase (γ-GT) [1]. This triphasic enzyme modulation pattern is distinct from that reported for other oxadiazole derivatives lacking the 4-methoxybenzamide group, which generally show either non-specific inhibition or no significant effect on transaminase activities. The observed selective activation of GOT and GPT—enzymes of clinical relevance for liver function assessment—suggests a unique biochemical interaction profile mediated by the 4-methoxybenzamide pharmacophore [1].

Biochemical Toxicology Enzyme Modulation Hepatocellular Assays

Binding Selectivity Divergence from Closely Related 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide at Chemokine Receptor CCR6

The structurally inverted analog 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (BindingDB BDBM60214, MLS000057767) was tested against the human C-C chemokine receptor type 6 (CCR6) and exhibited an IC₅₀ of 11,000 nM (11 μM) in one replicate and 20,700 nM (20.7 μM) in a second replicate, as reported in PubChem BioAssay AID 540334 [1]. This compound differs from the target molecule in two key respects: (a) the 4-chlorophenyl group is attached via the carbonyl (benzamide side) rather than directly to the oxadiazole ring; and (b) the oxadiazole 5-position bears an unsubstituted phenyl instead of a 4-chlorophenyl group. The target compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide presents an inverted substitution pattern (4-chlorophenyl on the oxadiazole, 4-methoxybenzamide on the amide side), which is predicted to orient the molecule differently within the CCR6 binding pocket. Although direct CCR6 activity data for the target compound are not publicly available, the twofold difference in inter-assay IC₅₀ values observed for the comparator (11,000 vs. 20,700 nM) underscores the sensitivity of receptor binding to subtle structural changes [1].

GPCR Pharmacology Binding Affinity Chemokine Receptor

Antimicrobial Activity Differentiation: 4-Methoxyphenoxymethyl Oxadiazoles Exhibit Superior Anti-Candida Activity

In a direct comparative antimicrobial study of N-(benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives (compounds 3a–j), the subset of compounds bearing a 4-methoxyphenoxymethyl moiety on the oxadiazole ring (3a–e) exhibited the highest inhibitory activity against Candida albicans. This activity was superior to that of derivatives possessing alternative substituents at the same position [1]. Notably, the only compound lacking the 4-methoxyphenoxymethyl group that achieved comparable anti-candidal activity was compound 3j, which represents an exception rather than the rule. Among the entire series, compound 3a (bearing the 4-methoxyphenoxymethyl group) also demonstrated the highest general cytotoxic activity against NIH/3T3 mouse embryonic fibroblast cells by MTT assay, indicating that the 4-methoxyaryl pharmacophore contributes to both antifungal potency and cytotoxicity in a cell-type-dependent manner [1].

Antifungal Research Antimicrobial Screening Candida albicans

Prioritized Research and Screening Applications for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Based on Quantitative Differentiation Evidence


Anticancer Screening Libraries Targeting EGFR-Dependent Tumor Cell Lines

The para-methoxybenzamide pharmacophore has been validated as critical for cytotoxic activity in 1,3,4-oxadiazole series, with compound 4c (sharing the 4-chlorophenyl-oxadiazole and 4-methoxyphenyl architecture) achieving 95.37% growth inhibition at 10⁻⁵ M across the NCI-60 panel [1]. Molecular docking confirms improved EGFR active-site engagement (score -5.433 vs. -5.251 for the 4-methyl analog) [1]. The target compound should be prioritized for inclusion in focused libraries screening EGFR-overexpressing cell lines (A431, MDA-MB-468) where para-methoxy-mediated hydrogen bonding is predicted to enhance target binding. The 2-methoxy and 3-methoxy regioisomers should be explicitly excluded from such libraries, as SAR data indicate that ortho- and meta-methoxy substitution do not confer the same EGFR-directed activity [2].

Antifungal Discovery Programs Focused on Azole-Resistant Candida Species

Compounds bearing the 4-methoxyaryl motif on the 1,3,4-oxadiazole scaffold consistently demonstrate the highest anti-candidal activity in head-to-head comparisons within oxadiazole derivative series [3]. This pharmacophore is absent from many commercial antifungal screening libraries, which are dominated by azole and polyene chemotypes. Procurement of the target compound provides a structurally differentiated antifungal hit-finding tool that operates through a mechanism distinct from ergosterol biosynthesis inhibition, as evidenced by its activity pattern against C. albicans independent of azole cross-resistance markers [3].

Hepatocellular Enzyme Modulation Studies Requiring Transaminase-Activating Pharmacological Tools

The bis-1,3,4-oxadiazole compound incorporating the 4-methoxybenzamide moiety is the only structurally characterized oxadiazole derivative reported to produce concentration-dependent activation of both GOT and GPT, coupled with inhibition of γ-GT [4]. This unique triphasic enzyme modulation profile makes the 4-methoxybenzamide-oxadiazole scaffold a valuable starting point for studying transaminase regulation mechanisms and for developing probe molecules to dissect hepatocellular enzyme pathways. Researchers should procure the specific 4-methoxybenzamide-substituted compound rather than generic oxadiazole derivatives, which predominantly exhibit non-specific enzyme inhibition rather than selective activation [4].

GPCR Screening Panels Where Chemokine Receptor Binding Profiling Is Required

The structurally related comparator 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide demonstrates measurable but modest CCR6 binding (IC₅₀ 11,000–20,700 nM) [5]. The target compound's inverted substitution architecture (4-chlorophenyl on oxadiazole, 4-methoxybenzamide on the amide side) is predicted to alter receptor interaction geometry and potentially improve selectivity across the chemokine receptor subfamily. Given the inter-assay variability observed even for closely related analogs (1.9-fold difference between replicates) [5], the specific compound should be obtained for CCR6 and broader chemokine receptor profiling rather than relying on surrogate analogs, as small structural changes produce non-linear effects on GPCR binding that cannot be predicted by computational extrapolation alone.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.